molecular formula C23H17ClF5N3O2 B2482343 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide CAS No. 478063-79-5

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide

Cat. No.: B2482343
CAS No.: 478063-79-5
M. Wt: 497.85
InChI Key: XSRGSFGIGNUBFH-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound’s structure suggests it may interact with a variety of biological targets, potentially including enzymes, receptors, and transporters .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other known compounds, it may interact with its targets by forming covalent or non-covalent bonds, thereby altering the target’s function .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

Its physicochemical properties, such as its predicted boiling point and density , suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of a certain metabolite, which could have various downstream effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its predicted storage condition is 2-8°C , suggesting that it may be stable at low temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide typically involves multiple steps, starting with the preparation of the pyridine ring. The trifluoromethyl and chlorine substituents are introduced through specific halogenation and fluorination reactions. The final step involves the formation of the propanediamide moiety through amide bond formation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[(4-fluorophenyl)methyl]propanediamide stands out due to its unique combination of substituents and functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-fluorophenyl)methyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF5N3O2/c24-18-9-15(23(27,28)29)12-30-20(18)19(21(33)31-10-13-1-5-16(25)6-2-13)22(34)32-11-14-3-7-17(26)8-4-14/h1-9,12,19H,10-11H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRGSFGIGNUBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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